

Application Notes and Protocols: Cefalonium Dihydrate Intramammary Formulation for Experimental Use

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Compound of Interest

Compound Name: Cefalonium dihydrate

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These application notes provide a comprehensive overview of the experimental use of **Cefalonium dihydrate**, a first-generation semi-synthetic cephalosporin antibiotic. The information is intended to guide research and development of intramammary formulations for treating and preventing bovine mastitis.

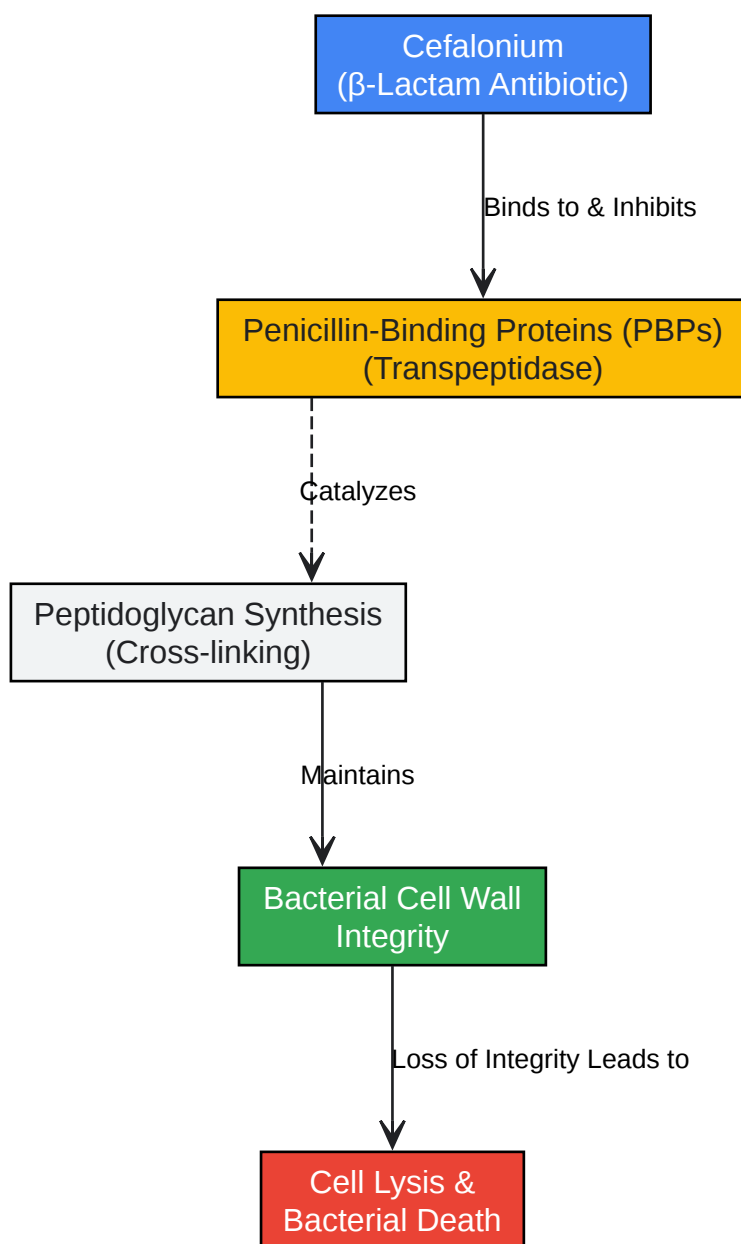
Physicochemical Properties

Cefalonium dihydrate is a broad-spectrum cephalosporin.^[1] Its fundamental properties are crucial for formulation development and analytical method design.

Property	Value	Reference
Molecular Formula	C ₂₀ H ₂₂ N ₄ O ₇ S ₂	[2]
Molecular Weight	458.5 g/mol	[3][4]
Appearance	White to cream-coloured suspension	[5]
Solubility	Soluble in DMSO (~25 mg/ml); Sparingly soluble in aqueous buffers.	[6]
Storage Temperature	2-8°C; Do not store above 25°C.	[7][8]

Mechanism of Action

Cefalonium exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[7] Like other β -lactam antibiotics, it targets penicillin-binding proteins (PBPs), which are essential enzymes for the final step of peptidoglycan synthesis.[1][9] This inhibition leads to the formation of unstable bacterial cells that eventually lyse.[1][10] Cefalonium is generally not susceptible to β -lactamase enzymes, which are a common resistance mechanism against other β -lactam antibiotics like penicillin.[1][9]



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Caption: Cefalonium's bactericidal mechanism of action.

Application Notes

Cefalonium is a broad-spectrum antibiotic with demonstrated activity against a majority of the Gram-positive and Gram-negative organisms associated with bovine mastitis.[1][10] Its activity is not impaired by the presence of milk.[9]

Pathogen	MIC Value (µg/mL)	Notes	Reference
Staphylococcus aureus	MIC ₉₀ = 2	Pooled isolates from subclinical bovine mastitis.	[6]
Staphylococcus aureus	Susceptible	-	[7][11]
Streptococcus agalactiae	Susceptible	-	[7]
Streptococcus dysgalactiae	Susceptible	-	[7][11]
Streptococcus uberis	Susceptible	-	[7][11]
Escherichia coli	Susceptible	-	[7][11]
Klebsiella spp.	Susceptible	-	[7][11]
Trueperella (Arcanobacterium) pyogenes	Susceptible	-	[7][11]
Corynebacterium bovis	Susceptible	-	[11]

The intramammary formulation is designed for long-acting, persistent antibiotic levels within the dry udder.[9]

Parameter	Observation	Reference
Absorption	Slow but extensive absorption from the udder.	[1][7]
Distribution	Mean blood concentration remains fairly constant for approximately 10 days post-dosing.	[1][7]
Metabolism	Not extensively detailed; studies focus on parent drug residue.	[5]
Excretion	Primarily excreted in the urine (7-13% of dose in first 3 days). Faecal excretion is minimal (<1%).	[1][7]
Persistence	Effective levels are maintained in most quarters for up to 10 weeks post-infusion.	[1][9]

Efficacy is typically measured by the bacteriological cure rate, defined as the elimination of the infecting pathogen from the mammary quarter post-treatment.

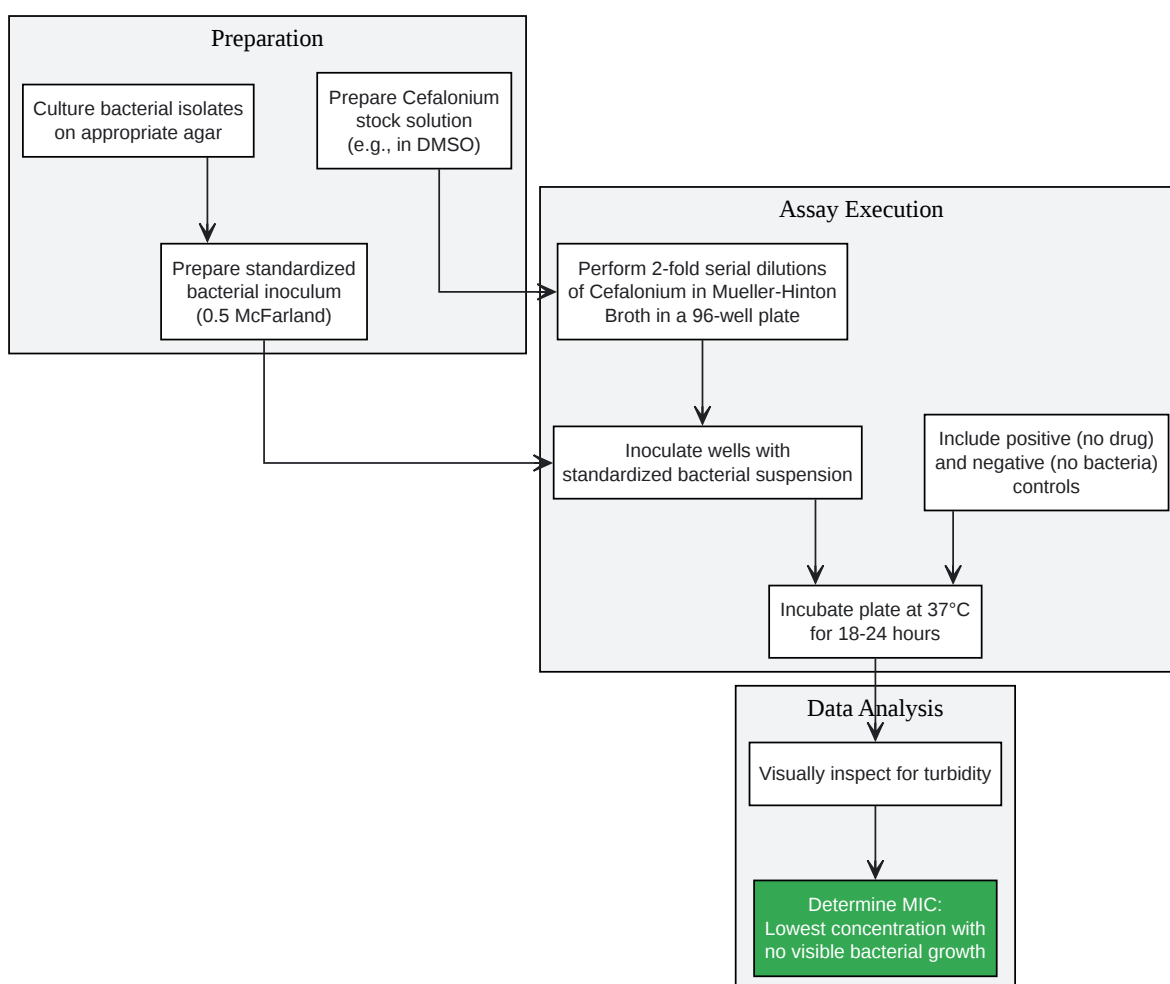
Study Type	Efficacy Finding	Notes	Reference
Dry Cow Therapy Review	Cure rates >90% for existing intramammary infections with major pathogens.	Review of multiple studies.	[12]
Comparative Study	48% bacterial cure rate in buffaloes with subclinical mastitis.	Compared to 88% for Ceftiofur hydrochloride in the same study.	[13]

Note: The variability in reported cure rates highlights the importance of controlled, well-designed experimental studies that account for factors such as causative pathogen, infection severity, and host immune status.

Experimental Protocols

This protocol outlines the broth microdilution method for determining the MIC of Cefalonium against mastitis pathogens, following general susceptibility testing standards.

Workflow:



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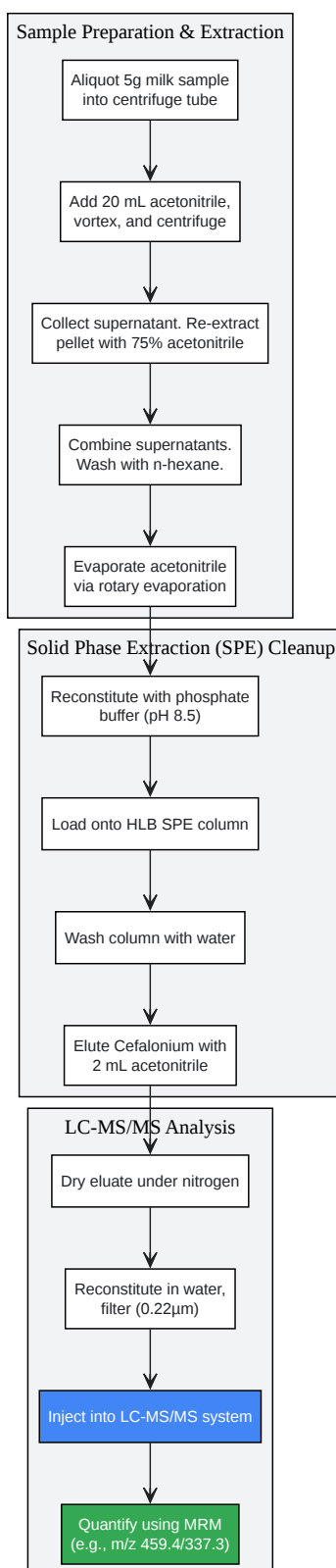
Caption: Workflow for MIC determination via broth microdilution.

Methodology:

- Preparation:
 - Prepare a stock solution of **Cefalonium dihydrate** in a suitable solvent like DMSO.[\[6\]](#)
 - Culture the bacterial pathogens (e.g., *S. aureus*, *E. coli*) from frozen stocks onto an appropriate agar medium and incubate overnight.
 - Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in sterile saline or broth.
- Assay:
 - In a 96-well microtiter plate, perform two-fold serial dilutions of the Cefalonium stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range.
 - Dilute the standardized bacterial inoculum and add it to each well (except the negative control) to achieve a final concentration of approximately 5×10^5 CFU/mL.
 - Include a positive control (broth + inoculum, no drug) and a negative control (broth only) on each plate.
- Incubation & Reading:
 - Incubate the plate at 37°C for 18-24 hours.
 - The MIC is determined as the lowest concentration of Cefalonium that completely inhibits visible growth of the organism.

This protocol is adapted from a published residue depletion study.[\[14\]](#)[\[15\]](#) It provides a robust method for quantifying Cefalonium concentrations in bovine milk samples.

Workflow:



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Caption: Workflow for Cefalonium quantification in milk.

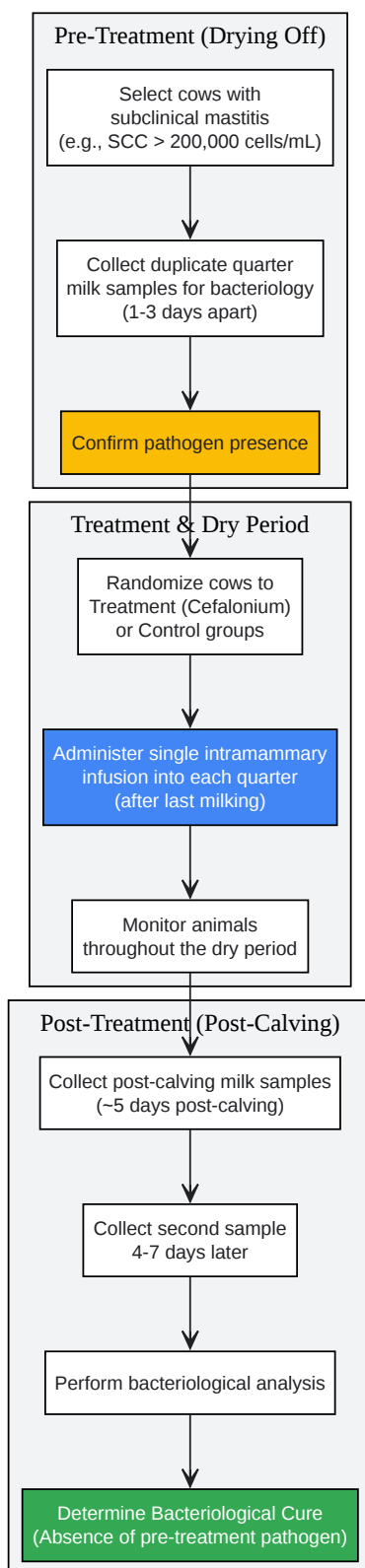
Methodology:

- Extraction:
 - Accurately weigh 5g of milk into a 50 mL centrifuge tube.
 - Add 20 mL of acetonitrile, vortex for 2 minutes, and centrifuge at 10,000 r/min for 10 minutes.
 - Transfer the supernatant to a new tube. Add 15 mL of 75% acetonitrile to the pellet, repeat the vortex and centrifugation, and combine the supernatants.
 - Add 10 mL of acetonitrile-saturated n-hexane to the combined supernatant, shake for 1 minute, and discard the n-hexane (upper) layer.
 - Remove the acetonitrile by rotary evaporation at 40°C.
- Solid-Phase Extraction (SPE):
 - Add 20 mL of sodium dihydrogen phosphate buffer to the remaining aqueous sample and adjust the pH to 8.5.
 - Condition an HLB SPE column. Pass the sample through the column.
 - Wash the column with 2 mL of water.
 - Elute the Cefalonium with 2 mL of acetonitrile.
- Analysis:
 - Dry the eluate under a stream of nitrogen at 40°C.
 - Reconstitute the residue in 2 mL of water, vortex, and filter through a 0.22 µm membrane.
 - Analyze the sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system with an ESI source in positive ion scan mode, monitoring for the appropriate mass transition (e.g., m/z 459.4 → 337.3).[\[14\]](#)

- Quantify against a standard curve prepared in a blank milk matrix. The reported linear range is 2-200 µg/kg.[10][14]

This protocol provides a general framework for an experimental efficacy study, based on EMA guidelines.[16] It is designed to assess the ability of a Cefalonium intramammary formulation to cure existing subclinical mastitis and prevent new infections during the dry period.

Workflow:



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Caption: Workflow for a dry cow therapy efficacy trial.

Methodology:

- Animal Selection (Pre-Treatment):
 - Select dairy cows at the end of their lactation period.
 - Identify cows with subclinical mastitis based on elevated Somatic Cell Count (SCC > 200,000 cells/mL) in at least one quarter.[\[16\]](#)
 - Collect duplicate milk samples aseptically from all quarters, 1-3 days apart, for bacteriological culture to identify the causative pathogen(s).[\[16\]](#)
 - Enroll cows with confirmed intramammary infections caused by pathogens susceptible to Cefalonium.
- Treatment and Dry Period:
 - Randomly assign eligible cows to a treatment group (250 mg Cefalonium per quarter) or a negative/positive control group.[\[10\]](#)
 - Immediately after the final milking of lactation, thoroughly clean and disinfect the teat end.
 - Infuse the entire content of one syringe into the teat canal of each quarter.[\[11\]](#)
 - House and manage all cows under the same conditions throughout the dry period.
- Evaluation (Post-Calving):
 - Aseptically collect milk samples from all quarters for bacteriological analysis at two time points post-calving:
 - First sample: Approximately 5 days after calving (post-colostrum).[\[16\]](#)
 - Second sample: 4 to 7 days after the first sample.[\[16\]](#)
 - Primary Endpoint (Bacteriological Cure): A quarter is considered cured if the pathogen identified pre-treatment is absent in both post-treatment samples.[\[17\]](#)

- Secondary Endpoint (New Infection Rate): Calculate the rate of new intramammary infections by identifying pathogens in post-calving samples that were not present before the dry period.

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